(Tyr69,Ala71.72,Lys74)-C3a (69-77)

Beschreibung

Overview of the Complement System and C3a Generation

The activation of the complement system is a tightly regulated cascade of protein cleavage events that can be initiated through three primary pathways. wikipedia.orgmicrobenotes.com These pathways, while triggered by different stimuli, all converge on the central event of cleaving complement component C3, leading to the generation of the anaphylatoxin C3a. wikipedia.orgnih.gov

Classical, Lectin, and Alternative Pathways of Complement Activation

The classical pathway is typically initiated by the binding of C1q, a component of the C1 complex, to antigen-antibody complexes, primarily those involving IgM and IgG antibodies. wikipedia.orgmicrobenotes.com This pathway is a key effector arm of the adaptive immune response. microbenotes.com

The lectin pathway is triggered by the binding of mannose-binding lectin (MBL) or ficolins to carbohydrate structures present on the surface of various pathogens. wikipedia.orglibretexts.org This recognition allows for an immune response without the prior involvement of antibodies. wikipedia.org

The alternative pathway is unique in that it is continuously active at a low level due to the spontaneous hydrolysis of C3. wikipedia.orglibretexts.org This pathway can be rapidly amplified on the surfaces of microbes or damaged host cells that lack regulatory proteins, serving as a crucial surveillance mechanism. wikipedia.orgmicrobenotes.com

All three pathways lead to the formation of a C3 convertase, an enzyme complex that is essential for the next step in the cascade. wikipedia.orgnih.gov

Proteolytic Cleavage of C3 and Production of C3a Anaphylatoxin

The C3 convertases generated by the classical, lectin, and alternative pathways all perform the same critical function: they cleave the abundant plasma protein C3 into two fragments, C3a and C3b. wikipedia.orgwikipedia.orgwikipedia.org C3a is the smaller fragment, a 77-residue anaphylatoxin, while the larger fragment, C3b, covalently attaches to pathogen surfaces, acting as an opsonin to enhance phagocytosis. wikipedia.orgwikipedia.orgcreative-peptides.com The generation of C3a is a pivotal step, as this molecule is then released into the surrounding environment to exert its biological effects. wikipedia.orgwikipedia.org

The C3a Receptor (C3aR): A G Protein-Coupled Receptor (GPCR)

The biological activities of C3a are mediated through its specific binding to the C3a receptor (C3aR). wikipedia.orgcomplementtech.com This receptor belongs to the large family of G protein-coupled receptors (GPCRs), which are integral membrane proteins that play a central role in cellular signaling. wikipedia.orgbiorxiv.org

Structural Features and Expression Patterns of C3aR in Research Models

The human C3aR is a 482-amino acid protein characterized by seven transmembrane helices, a feature typical of GPCRs. wikipedia.org It possesses a large extracellular N-terminal domain of over 160 amino acids. wikipedia.org C3aR is expressed on a variety of immune cells, including mast cells, monocytes, granulocytes, and activated lymphocytes. biorxiv.orgnih.gov Its expression is also found in non-immune cells, such as those in the central nervous system, including astrocytes, neurons, and glial cells. complementtech.comwikipedia.org In kidney tissues, C3aR is found at high levels on tubular epithelial cells and to a lesser extent on glomerular podocytes. frontiersin.org This wide distribution suggests a broad range of biological functions for C3a.

Ligand Binding to C3aR: Overview of C3a-C3aR Interaction

The interaction between C3a and its receptor is a complex process. While the precise binding sites are still under investigation, it is understood to involve a two-site binding mechanism. biorxiv.org This involves interactions with the second extracellular loop (ECL2) and the transmembrane core of the receptor. biorxiv.org The C-terminal region of C3a, particularly the last five amino acids (Leu-Gly-Leu-Ala-Arg), is crucial for its binding and agonist activity. frontiersin.org Interestingly, peptides derived from the C-terminus of C3a can act as full agonists, although with lower affinity and potency than the full-length C3a protein. biorxiv.org

Biological Roles of C3a in Experimental Systems

In experimental settings, C3a has been shown to have a multifaceted role in both inflammatory and immunoregulatory processes. Its functions can be both pro-inflammatory and anti-inflammatory, depending on the context and cell type involved. nih.govwikipedia.org

C3a is a potent mediator of inflammation, causing smooth muscle contraction, increased vascular permeability, and vasodilation. complementtech.comnih.gov It can trigger the degranulation of mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators. complementtech.comnih.gov Furthermore, C3a can induce an oxidative burst in macrophages, neutrophils, and eosinophils. nih.gov

Beyond its pro-inflammatory roles, C3a also participates in the regulation of adaptive immune responses. nih.gov It can influence B cell and T cell responses and has been shown to be involved in processes like angiogenesis and the modulation of the tumor microenvironment. nih.govwikipedia.orgnih.gov For instance, C3a can stimulate the expression of adhesion molecules like ICAM-1 and VCAM-1 on cerebral endothelial cells in vitro, a key step in leukocyte recruitment to the brain. springermedizin.de

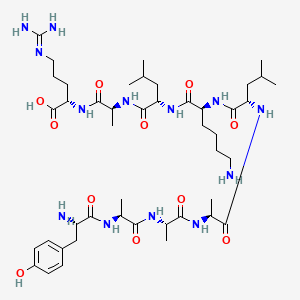

The synthetic peptide (Tyr69,Ala71,72,Lys74)-C3a (69-77) is a modified fragment of the C-terminal region of C3a. creative-peptides.comcymitquimica.combiosynth.com Such synthetic peptides are valuable tools in research, allowing for the specific investigation of the C3a-C3aR signaling pathway and its downstream effects in various experimental models.

Table 1: Research Findings on C3a and C3aR

| Finding | Experimental System/Model | Reference |

|---|---|---|

| C3a induces ICAM-1 and VCAM-1 expression. | Murine primary cerebral endothelial cells in vitro | springermedizin.de |

| C3aR is expressed on tubular epithelial cells and glomerular podocytes. | Kidney tissue | frontiersin.org |

| C3aR is expressed on mast cells, monocytes, and granulocytes. | Human immune cells | biorxiv.orgnih.gov |

| C3aR is expressed on astrocytes, neurons, and glial cells. | Central nervous system | complementtech.comwikipedia.org |

| C3a triggers oxidative burst. | Macrophages, neutrophils, and eosinophils | nih.gov |

| C3a modulates B and T cell responses. | In vitro and in vivo models | nih.gov |

| C3a is involved in angiogenesis. | In vitro and in vivo models | wikipedia.orgnih.gov |

Dual Pro-inflammatory and Anti-inflammatory Roles in Cellular Contexts

Historically, C3a has been categorized as a pro-inflammatory mediator. nih.gov Its activities include inducing the release of histamine from mast cells, increasing vascular permeability, and causing smooth muscle contraction. patsnap.com In monocytes and macrophages, C3a binding to its receptor can trigger the release of pro-inflammatory mediators. nih.govnih.gov This pro-inflammatory role is implicated in the pathogenesis of various inflammatory conditions. guidetopharmacology.org

However, emerging research has revealed a more complex, dualistic function for C3a, suggesting it also possesses anti-inflammatory properties. nih.govnih.gov Studies have shown that C3a can act in opposition to the potent anaphylatoxin C5a, for instance, by preventing the accumulation of neutrophils in inflamed tissues. nih.gov In certain contexts, such as endotoxin (B1171834) shock, the C3aR has been shown to have a protective, anti-inflammatory role by reducing the production of pro-inflammatory cytokines. This evidence has led to the proposal that C3a should be considered an "inflammatory modulator" rather than a purely pro-inflammatory molecule, highlighting its capacity to both promote and suppress inflammatory responses depending on the specific cellular and disease context. nih.gov

Involvement in Immune Cell Modulation in vitro

In vitro studies have demonstrated that C3a plays a significant role in modulating the function of various immune cells:

Mast Cells and Basophils: C3a is a potent activator of mast cells and basophils, inducing their degranulation and the release of histamine and other inflammatory mediators. patsnap.comnih.gov

Eosinophils: It can activate eosinophils and plays a role in their chemotaxis, guiding these cells to sites of inflammation. patsnap.comnih.gov

Macrophages and Monocytes: C3a modulates the activity of macrophages and monocytes, influencing their phagocytic capabilities and the production of cytokines. nih.govnih.gov

T Cells: The C3a/C3aR pathway is involved in T cell immunity. It can provide costimulatory signals for T cell proliferation and differentiation, and studies have shown that both T cells and antigen-presenting cells like dendritic cells express C3aR. Immune cell-derived C3a can act in a paracrine fashion, with dendritic cells producing C3a that then ligates C3aR on responding T cells to promote their expansion.

Receptor-Independent Effects of C3a in Research

The vast majority of C3a's biological activities are mediated through its specific receptor, C3aR. nih.gov The binding to this G protein-coupled receptor initiates the intracellular signaling cascades responsible for its diverse immunomodulatory effects. While the C3a-C3aR interaction is the primary focus of research, it is noteworthy that upon cleavage of its C-terminal arginine, the resulting molecule, C3a-desArg, loses its ability to bind C3aR. This metabolite, however, may have other, less-defined interactions. The current body of research predominantly supports a receptor-dependent mechanism for the significant physiological and pathological roles attributed to C3a.

Rationale for Research on Modified C3a Peptide Fragments

The complex and sometimes contradictory roles of the C3a/C3aR signaling pathway in health and disease have made it an attractive target for therapeutic intervention and a subject of intense research. To dissect the precise functions of this pathway, scientists require specific molecular tools that can either mimic or block the effects of C3a. This need has driven the development of synthetic peptide fragments derived from C3a.

Importance of the C-Terminal Region for C3a Activity

Research has unequivocally established that the C-terminal region of the C3a molecule is critical for its biological activity. The interaction with and activation of the C3aR is dependent on the final amino acids of the peptide chain. Specifically, the presence of a C-terminal arginine residue is essential; its removal by enzymes like carboxypeptidase N, which occurs rapidly in plasma, results in a molecule (C3a-desArg) that is largely inactive. patsnap.com This makes the C-terminal portion of C3a a prime target for modification in the design of synthetic peptides aimed at studying the C3aR.

Development of C3aR Agonists and Antagonists as Research Probes

To investigate the roles of C3aR signaling, researchers have focused on creating synthetic peptides that can act as either agonists (to activate the receptor) or antagonists (to block the receptor). These tools are invaluable for probing the receptor's function in various experimental models.

(Tyr69,Ala71,72,Lys74)-C3a (69-77) is one such rationally designed synthetic peptide. It is a fragment corresponding to amino acids 69-77 of the C3a protein, with specific substitutions intended to modulate its interaction with the C3aR. By creating and studying such modified peptides, researchers can gain a deeper understanding of the structural requirements for C3aR activation and inhibition, paving the way for the development of more specific and potent research probes and potential therapeutic agents.

Data Tables

Table 1: Properties of (Tyr69,Ala71,72,Lys74)-C3a (69-77)

| Property | Value | Source |

| Sequence | Tyr-Ala-Ala-Ala-Leu-Lys-Leu-Ala-Arg | |

| CAS Number | 145702-79-0 | |

| Molecular Formula | C45H77N13O11 | nih.gov |

| Molecular Weight | 976.2 g/mol | nih.gov |

| Purity | >95% | |

| Description | A synthetic peptide fragment of C3a anaphylatoxin. |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H77N13O11/c1-23(2)20-34(42(66)54-28(8)38(62)56-33(44(68)69)13-11-19-50-45(48)49)58-41(65)32(12-9-10-18-46)55-43(67)35(21-24(3)4)57-39(63)27(7)52-36(60)25(5)51-37(61)26(6)53-40(64)31(47)22-29-14-16-30(59)17-15-29/h14-17,23-28,31-35,59H,9-13,18-22,46-47H2,1-8H3,(H,51,61)(H,52,60)(H,53,64)(H,54,66)(H,55,67)(H,56,62)(H,57,63)(H,58,65)(H,68,69)(H4,48,49,50)/t25-,26-,27-,28-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGXPMUHXXJMQE-QWXVOAEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H77N13O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

976.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design and Synthesis of Modified C3a Peptide Fragments

Peptide Design Strategies for C3aR Ligands

The development of potent and selective C3a receptor (C3aR) ligands is driven by a variety of design strategies. These range from computational de novo design to rational modifications based on the native C3a sequence.

De novo peptide design represents a powerful, first-principles computational approach to creating novel C3aR agonists and antagonists. nih.gov This strategy utilizes a two-stage design framework to generate amino acid sequences that are predicted to fold into a desired three-dimensional structure, in this case, one that is complementary to the C3a receptor. nih.govacs.org The initial stage involves generating low-energy amino acid sequences, which are then ranked based on their fold specificity or their predicted binding affinity to the target receptor. acs.org

This computational framework has been successfully applied to design a range of C3aR modulators, including full agonists, partial agonists, and antagonists. nih.govnih.gov The designed peptides are then synthesized and experimentally validated through biological assays, such as degranulation assays in C3aR-transfected cells and calcium flux assays. nih.govuq.edu.au This iterative cycle of computational design and experimental testing is crucial for refining the design principles and improving the potency and selectivity of the synthetic ligands. nih.gov

| Designed Peptide | Activity | EC50/IC50 (nM) | Assay |

| Agonist 1 | Agonist | 25.3 | Rat Basophilic Leukemia Cell Degranulation |

| Agonist 2 | Agonist | 66.2 | Rat Basophilic Leukemia Cell Degranulation |

| Partial Agonist 1 | Partial Agonist/Antagonist | 15.4 | Rat Basophilic Leukemia Cell Degranulation |

| Partial Agonist 2 | Partial Agonist/Antagonist | 26.1 | Rat Basophilic Leukemia Cell Degranulation |

This table presents data on de novo designed C3aR ligands, showcasing their activity and potency as determined in experimental assays. nih.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to the rational design of C3a peptide analogs. These studies involve systematically modifying the peptide sequence and evaluating the impact of these changes on biological activity. science.govnih.gov Early research established that the biological activity and specificity of human C3a are largely determined by its C-terminal region. nih.gov

Key findings from SAR studies on C3a analogs include:

Importance of the C-terminus: The C-terminal octapeptide of C3a, C3a-(70-77), possesses a significant fraction of the biological activity of the full-length protein. nih.gov

Essential Arginine: The C-terminal arginine residue is crucial for activity. Its removal by carboxypeptidase B results in the inactivation of both native C3a and its synthetic analogs. nih.gov

Impact of Substitutions: Replacing specific amino acids within the C-terminal sequence can dramatically alter the peptide's activity, potentially converting an agonist into an antagonist. nih.gov For instance, an alanine (B10760859) scan, where each amino acid is systematically replaced by alanine, can identify residues critical for receptor binding and activation. nih.gov

Peptide arrays have emerged as a powerful tool for conducting detailed SAR studies, allowing for the rapid screening of numerous modified peptides to identify key residues and motifs. rsc.org

Rational design strategies often focus on modifying the C-terminal sequence of C3a, which is known to be the primary determinant of its interaction with the C3aR. The C-terminal pentapeptide LGLAR of human C3a has been a focal point for such modifications. The C-terminal Leu-Ala-Arg tripeptide is of particular interest in the design of synthetic analogs.

Research has shown that synthetic peptides corresponding to the C-terminal sequence of C3a can elicit biological responses characteristic of the native protein, albeit at lower potencies. nih.gov For example, the synthetic octapeptide C3a-(70-77) (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) was found to possess 1-2% of the activity of native C3a. nih.gov Further modifications, such as replacing the C-terminal arginine with glycine (B1666218), led to a significant decrease in activity, highlighting the critical role of the terminal arginine. nih.gov The neutralization of the negative charge at the C-terminus through modifications like amidation can increase the peptide's hydrophobicity and alter its receptor binding properties, often enhancing activity. nih.gov

To enhance the stability, potency, and receptor selectivity of C3a peptide analogs, non-natural amino acids and conformational constraints are often incorporated into their structures. nih.govnih.gov The introduction of non-canonical amino acids can expand the chemical and biological diversity of the peptides, allowing for the fine-tuning of their properties. nih.govresearchgate.net

Examples of such modifications include:

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can increase the peptide's resistance to proteolytic degradation. For instance, the substitution of glycine at position 74 with D-alanine has been explored in C3a analogs. nih.gov

Conformational Constraints: Introducing cyclic structures or other conformational locks can stabilize a specific peptide conformation that is optimal for receptor binding. This can lead to increased potency and selectivity. nih.gov

These strategies are aimed at creating more robust and specific molecular probes for studying the C3a/C3aR system and for potential therapeutic applications.

Synthetic Methodologies for (Tyr69,Ala71.72,Lys74)-C3a (69-77) and Analogs

The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) and other C3a peptide analogs is primarily achieved through chemical synthesis, with Solid Phase Peptide Synthesis (SPPS) being the most common method.

Solid Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides like (Tyr69,Ala71.72,Lys74)-C3a (69-77). nih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. aiche.org SPPS offers several advantages, including the ability to drive reactions to completion by using excess reagents and simplified purification of the intermediate products. aiche.org

For the synthesis of C3a analogs, an orthogonal protection strategy is often employed, using a base-labile group like Fmoc for Nα-protection in combination with acid-labile side-chain protecting groups. nih.gov The choice of activating reagents, such as HBTU (O-benzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate), is critical for achieving high acylation yields. nih.gov

Despite its advantages, SPPS can face challenges with longer or more complex sequences due to issues like steric hindrance and peptide aggregation, which can lead to incomplete reactions and the formation of deletion impurities. aiche.org To address this, convergent approaches that combine SPPS for the synthesis of smaller fragments followed by their solution-phase ligation can be an effective alternative for producing longer peptides. aiche.org The synthesis of peptides incorporating non-canonical amino acids, which may be toxic to cells or incompatible with biological expression systems, is also well-suited for SPPS. mdpi.com

Purification and Quality Control of Synthetic Peptides

The purification of synthetic peptides is a critical step to remove impurities such as truncated or deletion sequences, by-products from protecting groups, and other contaminants. waters.com The goal is to achieve the desired purity for subsequent biological or structural studies. waters.com

1 Strategies for Overcoming Synthesis Challenges (e.g., Aggregation Prevention, Impurity Reduction)

Peptide aggregation during synthesis is a common challenge, especially for hydrophobic sequences or those prone to forming secondary structures. sigmaaldrich.com This can lead to incomplete reactions and difficult purification. sigmaaldrich.com Several strategies can mitigate these issues:

Use of Chaotropic Agents and Special Solvents: Incorporating solvents like dimethyl sulfoxide (B87167) (DMSO) or using specialized resin supports with good swelling properties can help to disrupt aggregation. sigmaaldrich.com

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation. sigmaaldrich.com

"Difficult" Sequence Motifs: For peptides containing motifs like Gly-Gly, which are prone to aggregation, the use of derivatives like Fmoc-Gly-(Dmb)Gly-OH can improve synthetic efficiency. sigmaaldrich.com

Monitoring Synthesis: For longer peptides, it is often recommended to monitor the assembly process through small-scale cleavages and analysis to identify and address any arising issues promptly. sigmaaldrich.com

2 Chromatographic Techniques for Peptide Purification and Isolation

Chromatography is the cornerstone of peptide purification. waters.comnih.gov The choice of technique depends on the physicochemical properties of the peptide and the nature of the impurities. waters.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for peptide purification. nih.govresearchgate.net It separates peptides based on their hydrophobicity. A C18 column is commonly used, and elution is typically achieved with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.gov

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. waters.comnih.gov It is particularly useful for separating peptides with similar hydrophobicity but different charge states. waters.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used as an initial cleanup step to remove significantly smaller or larger impurities. waters.comnih.gov

Solid-Phase Extraction (SPE): SPE can be a rapid and cost-effective method for preliminary purification or for desalting the peptide sample. researchgate.netmdpi.com It can also be used for counterion exchange, for example, from trifluoroacetate (B77799) to hydrochloride or acetate. mdpi.com

| Chromatographic Technique | Principle of Separation | Primary Application in Peptide Purification |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity. nih.govresearchgate.net | High-resolution purification of the target peptide. nih.govresearchgate.net |

| Ion-Exchange Chromatography (IEX) | Net charge. waters.comnih.gov | Separation of peptides with different charge states. waters.com |

| Size-Exclusion Chromatography (SEC) | Molecular size. waters.comnih.gov | Removal of truncated/aggregated sequences and buffer exchange. waters.com |

| Solid-Phase Extraction (SPE) | Adsorption to a solid phase. researchgate.netmdpi.com | Rapid preliminary purification and desalting/counterion exchange. researchgate.netmdpi.com |

Receptor Binding and Activation Mechanisms of C3a Peptide Fragments

Characterization of C3aR Binding Affinity and Selectivity

The interaction of C3a and its analogs with the C3aR is a critical determinant of the subsequent cellular response. Understanding the binding affinity and selectivity of these peptides is essential for elucidating their biological function and therapeutic potential.

Radioligand Binding Assays with Modified C3a Peptides

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and its receptor. revvity.comnih.gov In the context of C3aR, these assays often involve the use of radioactively labeled C3a, such as ¹²⁵I-labeled C3a, to compete with unlabeled C3a analogs for binding to the receptor. revvity.com This competitive binding allows for the determination of the binding affinity (Ki) of the modified peptides.

Studies utilizing membranes from cells engineered to express the human C3a receptor provide a controlled system for these assays. revvity.com By measuring the displacement of the radioligand by increasing concentrations of the test peptide, researchers can quantify the peptide's ability to bind to the C3aR. This method has been instrumental in identifying key residues and structural motifs within C3a that are crucial for receptor interaction.

Competitive Binding Studies with Human Cells Expressing C3aR

To understand the binding characteristics in a more physiologically relevant context, competitive binding studies are performed using various human cells that naturally express the C3aR. These include immune cells such as peripheral blood mononuclear cells (PBMCs), macrophages, and eosinophils. revvity.comnih.govmdpi.com

Synthetic C3a analog peptides have been evaluated for their binding affinity on human eosinophils. nih.gov These studies have revealed that modifications to the C-terminal region of C3a can significantly impact binding. nih.gov For instance, the tripeptide LAR at the C-terminus has been identified as essential for C3a receptor binding on human eosinophils. nih.gov Furthermore, amino acid substitutions within the conserved C-terminal pentapeptide have been shown to substantially decrease binding affinity. nih.gov

| Cell Type | Key Findings |

| Human Eosinophils | The C-terminal tripeptide LAR is crucial for C3aR binding. nih.gov |

| Human Macrophages | C3aR is expressed and mediates cellular responses. mdpi.com |

| Human PBMCs | Serve as a valuable cell type for studying C3aR binding and function. revvity.com |

These studies on native cells provide a more comprehensive understanding of how modified C3a peptides interact with the C3aR in the complex environment of the immune system.

Specificity of (Tyr69,Ala71.72,Lys74)-C3a (69-77) for C3aR over other Complement Receptors

A critical aspect of any C3a analog is its selectivity for the C3aR over other complement receptors, particularly the C5a receptor (C5aR), as both C3a and C5a are potent anaphylatoxins with distinct but sometimes overlapping functions. biorxiv.orgwikipedia.org C3a and C5a bind to their own specific receptors, C3aR and C5aR1/C5aR2, respectively. biorxiv.org

The specificity of C3a analogs is often assessed by comparing their ability to elicit responses in cells expressing only C3aR versus those expressing C5aR. For example, studies have shown that C3a activates eosinophils through a receptor distinct from the C5aR. semanticscholar.org The development of selective agonists and antagonists for C3aR is a significant area of research, with the goal of modulating C3a-mediated effects without interfering with the C5a pathway. nih.gov

Intracellular Signaling Pathways Mediated by C3aR Activation

Upon ligand binding, the C3aR, a classic seven-transmembrane G protein-coupled receptor (GPCR), undergoes a conformational change that initiates intracellular signaling cascades. nih.govnih.govwikipedia.org These pathways ultimately dictate the cellular response to C3a.

G Protein-Coupled Signaling (Gαi, Gα12/13) in Immune and Other Cells

The C3aR primarily couples to heterotrimeric G proteins of the Gαi and Gαq subtypes. biorxiv.orgfrontiersin.orgresearchgate.net In immune cells, the principal signaling pathway is mediated by the pertussis toxin (PT)-sensitive G protein Gαi. nih.govfrontiersin.orgfrontiersin.org Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. researchgate.netresearchgate.net

In addition to Gαi, C3aR can also couple to the PT-insensitive Gα12/13 proteins. nih.govfrontiersin.orgfrontiersin.org This coupling leads to the activation of different downstream effectors. Reports have also suggested potential coupling to Gq and Gs under certain conditions, although Gi/o/z subtypes show the most potent G protein dissociation upon agonist stimulation. biorxiv.orgnih.gov The specific G protein that is activated can depend on the cell type and the nature of the activating ligand, leading to diverse cellular outcomes. frontiersin.orgfrontiersin.org

Key G-Protein Signaling Pathways of C3aR:

| G-Protein Subtype | Downstream Effect | Cellular Context |

| Gαi | Inhibition of adenylyl cyclase, decreased cAMP. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net | Predominantly in immune cells. nih.govfrontiersin.orgfrontiersin.org |

| Gα12/13 | Activation of RhoGEFs, leading to cytoskeletal changes. nih.govfrontiersin.orgfrontiersin.org | Documented in various cell types. nih.govfrontiersin.orgfrontiersin.org |

| Gαq | Activation of phospholipase C. biorxiv.org | Secondary coupling observed. biorxiv.orgresearchgate.net |

Calcium Flux Induction and Measurement as a Signaling Readout

A hallmark of C3aR activation is the rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). nih.govfrontiersin.orgnih.gov This calcium mobilization is a critical second messenger in many cellular processes and serves as a reliable readout for receptor activation. creative-bioarray.comnih.govresearchgate.net

The increase in [Ca²⁺]i is primarily a result of G protein-mediated activation of phospholipase C (PLC). wikipedia.orgcreative-bioarray.com PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. wikipedia.orgcreative-bioarray.com In some cases, C3a can also stimulate the influx of extracellular calcium. nih.gov

The measurement of this calcium flux is a common functional assay for studying C3aR agonists and antagonists. nih.govmdpi.com Techniques using calcium-sensitive fluorescent dyes like Fluo-3 and Fluo-4, often in conjunction with automated fluorescence plate readers, allow for high-throughput screening of compound libraries. creative-bioarray.comresearchgate.net Studies on human eosinophils and other immune cells have demonstrated that synthetic C3a analog peptides can induce transient changes in intracellular calcium, indicating their ability to activate the C3aR and initiate downstream signaling. nih.gov The magnitude and kinetics of the calcium response can provide valuable information about the potency and efficacy of different C3a analogs. nih.gov

ERK1/2 Pathway Activation Downstream of C3aR

Activation of the C3a receptor by its ligands, including peptide fragments, initiates a signaling cascade that often involves the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK1/2 pathway is a central signaling module that regulates a variety of cellular processes, including cell growth, differentiation, and survival. While direct studies on the specific effects of (Tyr69,Ala71,72,Lys74)-C3a (69-77) on ERK1/2 activation are not extensively detailed in the provided search results, the general mechanism of C3aR-mediated ERK1/2 activation is well-established. Upon ligand binding, C3aR couples to G proteins, leading to the activation of downstream effectors that ultimately result in the phosphorylation and activation of ERK1/2. This process is a common convergence point for many GPCR signaling pathways.

Role of β-Arrestins in Receptor Desensitization and Signaling

β-arrestins are key regulatory proteins that play a dual role in G protein-coupled receptor (GPCR) signaling. They are pivotal in the process of receptor desensitization, which prevents overstimulation of the receptor in the presence of a persistent agonist. Following agonist-induced phosphorylation of the C3aR by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular tail of the receptor. This binding sterically hinders the coupling of the receptor to G proteins, thereby dampening the primary signaling pathway.

Beyond desensitization, β-arrestins can also function as signal transducers themselves, initiating a second wave of signaling that is independent of G proteins. Research has shown that β-arrestin-2 is involved in the desensitization of the C3aR in human mast cells. nih.gov Studies utilizing site-directed mutagenesis have identified specific serine and threonine residues within the C-terminal tail of the C3aR that are crucial for β-arrestin-2 recruitment. nih.gov For instance, the mutation of Ser459, Thr463, Ser465, Thr466, and Ser470 to alanine (B10760859) residues resulted in a significant reduction in β-arrestin-2 binding and, consequently, impaired receptor desensitization. nih.gov This highlights the critical role of specific phosphorylation sites in mediating the interaction between C3aR and β-arrestins.

Identification of Ligand Effector Binding Sites on C3aR

The interaction between C3a and its receptor is a complex process involving multiple contact points. The C-terminal region of C3a is known to be the primary determinant of its biological activity. The synthetic peptide (Tyr69,Ala71,72,Lys74)-C3a (69-77) represents a modified version of the C-terminal fragment of human C3a and has been instrumental in probing the ligand-binding pocket of C3aR.

Site-Directed Mutagenesis Studies of C3aR Transmembrane Regions and Extracellular Loops

Site-directed mutagenesis has been a powerful tool to identify key residues within the C3aR that are essential for ligand binding and receptor activation. By systematically replacing specific amino acids in the transmembrane (TM) domains and extracellular loops (ECLs) of the receptor, researchers have been able to map the binding site for C3a and its analogues. These studies have revealed that the binding pocket is not a single, contiguous region but rather is formed by residues from multiple TM helices and ECLs. For example, residues in ECL2 and the N-terminal region of the receptor have been shown to be important for ligand recognition.

Molecular Contacts Essential for C3a-Induced Receptor Activation

The activation of C3aR is triggered by specific molecular interactions between the C-terminal residues of C3a and the receptor's binding pocket. The arginine at position 77 (Arg77) of C3a is considered a critical residue for receptor activation. It is believed to form a salt bridge with an acidic residue, such as aspartic acid or glutamic acid, within the transmembrane bundle of C3aR. The modifications within the (Tyr69,Ala71,72,Lys74)-C3a (69-77) peptide, particularly the substitution of native residues with alanine and lysine (B10760008), are designed to probe the specific requirements of the binding pocket. The introduction of lysine at position 74, for instance, can provide insights into the charge and steric requirements at this position for effective receptor engagement.

Conformational Changes in C3aR upon Peptide Binding and Activation

The binding of an agonist, such as the C3a peptide fragment, to the C3aR induces a series of conformational changes in the receptor. These structural rearrangements are essential for the receptor to transition from an inactive to an active state, enabling it to couple with and activate intracellular G proteins. These conformational shifts involve the movement of the transmembrane helices, particularly TM3, TM5, TM6, and TM7, which opens up a cavity on the intracellular side of the receptor for G protein binding. While the precise conformational changes induced by (Tyr69,Ala71,72,Lys74)-C3a (69-77) have not been fully elucidated at the atomic level, it is understood that the binding of this peptide in the receptor's ligand-binding pocket triggers the allosteric changes necessary for signal transduction.

Cellular and Molecular Effects of C3a Peptide Fragments

Modulation of Immune Cell Function by (Tyr69,Ala71.72,Lys74)-C3a (69-77) and Analogs in vitro

The C-terminus of C3a is crucial for its biological activity, and synthetic peptides mimicking this region are valuable tools for studying C3aR-mediated functions.

Influence on Dendritic Cell Activation and T-Cell Signaling and Proliferation

Dendritic cells (DCs) are pivotal in initiating adaptive immune responses, and their maturation and activation are critical for effective T-cell priming. The complement system, including C3a, has been shown to influence DC function. Local synthesis of C3 by DCs is required to elicit a robust Th1 response researchgate.net. The interaction of C3a with its receptor on DCs can modulate their ability to stimulate T-cell responses. Deficiencies in C3 production by DCs can lead to a shift in CD4+ T-cell polarization towards a Th2 phenotype researchgate.net.

Impact on Eosinophil and Mast Cell Activation and Degranulation

The C3a anaphylatoxin is a potent activator of eosinophils and mast cells, key effector cells in allergic inflammation. Synthetic C3a analog peptides have been instrumental in characterizing these interactions. Studies have shown that the C-terminal region of C3a is vital for its biological effects on human eosinophils nih.gov. Synthetic peptides that mimic this domain can induce C3aR internalization, transient increases in intracellular calcium concentration, and the release of reactive oxygen species in eosinophils nih.gov. The tripeptide LAR at the C-terminus has been identified as essential for receptor binding on these cells nih.gov.

C3a is a known chemotaxin for human eosinophils and can induce their degranulation. frontiersin.orgnih.gov Similarly, C3a can stimulate mast cells, leading to the release of inflammatory mediators. frontiersin.org This highlights the pro-inflammatory role of the C3a/C3aR axis in allergic responses.

| Cell Type | Effector Molecule | Observed Effect | Reference |

|---|---|---|---|

| Human Eosinophils | Synthetic C3a analog peptides | C3aR internalization, increased intracellular Ca2+, release of reactive oxygen species | nih.gov |

| Human Eosinophils | C3a | Chemotaxis and degranulation | nih.gov |

| Human Mast Cells | C3a | Chemotaxis and degranulation | frontiersin.org |

Regulation of Neutrophil Activity and Migration

The role of C3a in neutrophil activation has been a subject of some debate. While some earlier reports suggested direct activation, more recent evidence indicates that C3a does not directly stimulate highly purified neutrophils nih.govpnas.org. Instead, C3a-induced neutrophil activation appears to be an indirect effect, secondary to the activation of eosinophils present in neutrophil preparations nih.gov. Supernatants from C3a-stimulated eosinophils have been shown to promote neutrophil chemotaxis nih.gov.

However, the C3a receptor (C3aR) is expressed on neutrophils and may play a role in regulating their mobilization from the bone marrow. pnas.orgnih.govrupress.org Studies in a mouse model of intestinal ischemia-reperfusion injury demonstrated that C3aR deficiency led to increased numbers of tissue-infiltrating neutrophils, suggesting a role for C3aR in constraining neutrophil mobilization pnas.orgnih.gov. In vivo activation of C3aR with a potent agonist was found to reduce neutrophil mobilization and ameliorate tissue injury pnas.orgnih.gov. C3a has also been shown to enhance the migration of human primary neutrophils in response to other chemoattractants like IL-8 biorxiv.org.

Intracellular and Mitochondrial Roles of C3aR Signaling in Research Models

Recent research has uncovered novel intracellular roles for C3aR signaling, extending its function beyond the cell surface.

C3aR Localization to Mitochondrial Membranes in Oxidatively Stressed Epithelial Cells

Under conditions of oxidative stress, the C3a receptor has been found to localize to the mitochondrial membranes of epithelial cells nih.govnih.gov. This translocation is dependent on endocytosis and involves the transfer of C3aR from endosomal compartments to the mitochondria nih.govnih.gov. In retinal pigment epithelial (RPE) cells, treatment with hydrogen peroxide (H₂O₂), an inducer of oxidative stress, led to a decrease in C3aR levels on the cell membrane and a corresponding increase in its mitochondrial localization nih.govnih.gov.

The activation of this mitochondrial C3aR (mtC3aR) has significant functional consequences. In isolated mitochondria from oxidatively stressed cells, C3a stimulation was shown to increase mitochondrial calcium uptake and inhibit mitochondrial respiration, specifically affecting ADP-driven state III respiration and the maximal respiratory capacity nih.govnih.gov. This ultimately leads to reduced ATP production nih.govnih.gov. These findings suggest that intracellular C3a-C3aR signaling plays a role in modulating mitochondrial function, particularly in the context of cellular stress, and may contribute to the pathophysiology of diseases associated with oxidative damage arvojournals.orgfrontiersin.org.

Effects on Mitochondrial Calcium Uptake and Respiration

Recent studies have illuminated a novel role for C3a signaling within the intracellular environment, specifically in modulating mitochondrial function under conditions of cellular stress. Oxidative stress can induce the localization of the C3a receptor (C3aR) to the mitochondria in epithelial cells. frontiersin.orgnih.govnih.gov Activation of this mitochondrial C3aR by its ligand, C3a, has been shown to have significant consequences for mitochondrial calcium dynamics and respiratory function.

In isolated mitochondria from oxidatively stressed cells, C3a stimulation leads to an increase in mitochondrial calcium uptake. frontiersin.orgnih.gov This effect is dependent on Gαi-protein signaling and can be blocked by both a C3aR antagonist (SB290157) and an inhibitor of the mitochondrial calcium uniporter (Ru360). frontiersin.orgnih.gov The influx of calcium into the mitochondrial matrix is a critical regulator of cellular bioenergetics; however, excessive calcium can be detrimental.

Furthermore, the activation of mitochondrial C3aR has been demonstrated to inhibit mitochondrial respiration. frontiersin.orgnih.govnih.gov Specifically, it curtails ADP-driven state III respiration and reduces the maximal respiratory capacity of the mitochondria. frontiersin.orgnih.gov This inhibitory effect is also dependent on Gαi-protein signaling. frontiersin.orgnih.gov These findings suggest that under oxidative stress, the intracellular C3a-C3aR signaling axis can directly impact mitochondrial function, potentially contributing to cellular metabolic reprogramming.

| Parameter | Effect of Mitochondrial C3aR Activation | Dependencies |

| Mitochondrial Calcium Uptake | Increased | Gαi-protein, Mitochondrial Calcium Uniporter |

| State III Respiration (ADP-driven) | Inhibited | Gαi-protein |

| Maximal Respiratory Capacity | Inhibited | Gαi-protein |

Regulation of Cellular Metabolism by Intracellular C3aR Activation

The influence of C3a extends beyond mitochondrial dynamics to the broader regulation of cellular metabolism, particularly through the activation of intracellular C3a receptors. Intracellularly generated C3a can engage with C3aR located on lysosomes, leading to the sustained, low-level activation of the mechanistic target of rapamycin (mTOR). nih.gov mTOR is a central regulator of cell growth, proliferation, and metabolism. This tonic mTOR activation is crucial for maintaining the homeostatic survival of human CD4+ T cells by controlling glycolysis and mitochondrial function. nih.gov

This intracellular complement system acts as a sensor of cellular stress and metabolic state, linking it to fundamental cellular processes. helsinki.finih.gov The activation of intracellular C3 has been observed to increase in both B-cells and T-cells upon stimulation, suggesting a dynamic role in response to cellular needs. helsinki.fi These findings indicate that intracellular C3a and its receptor are integral components of the cellular machinery that governs metabolic homeostasis.

| Cellular Location of C3aR | Downstream Effector | Metabolic Consequence |

| Lysosomes | mTOR | Sustained low-level activation, control of glycolysis and mitochondrial function |

Role in Cellular Plasticity and Regeneration (non-clinical models)

Stimulation of Neural Progenitor Cell Migration and Differentiation in vitro

C3a has been identified as a significant modulator of neural progenitor cell (NPC) behavior in vitro. oup.comnih.govoup.com Studies have shown that NPCs can specifically and reversibly bind C3a, which in turn stimulates their differentiation towards a neuronal lineage. oup.comnih.govoup.com

The role of C3a in NPC migration is more complex and appears to be context-dependent. C3a can stimulate the migration of NPCs, particularly in the presence of low concentrations of stromal cell-derived factor-1α (SDF-1α). oup.comnih.gov Conversely, at high concentrations of SDF-1α, C3a can inhibit NPC migration. oup.comnih.gov This modulation of migration is thought to be mediated, at least in part, through the regulation of extracellular-signal-regulated kinases 1 and 2 (ERK1/2) phosphorylation. oup.comnih.gov This suggests that C3a can act as a fine-tuner of NPC motility, potentially guiding these cells to sites of injury where they can then differentiate.

| Cellular Process | Effect of C3a | Modulating Factors |

| Neuronal Differentiation | Stimulation | - |

| NPC Migration | Stimulation | Low concentrations of SDF-1α |

| NPC Migration | Inhibition | High concentrations of SDF-1α |

Promotion of Axonal and Glial Plasticity in Experimental Brain Ischemia Models

In experimental models of ischemic stroke, C3a signaling has been shown to play a crucial role in post-injury neural plasticity. uwa.edu.auoup.comoup.comnih.gov Overexpression of C3a in the central nervous system of mice subjected to photothrombotic stroke led to an increase in the expression of GAP43, a marker for axonal sprouting and plasticity, in the peri-infarct cortex. uwa.edu.auoup.comoup.comnih.gov Conversely, C3a receptor-deficient mice exhibited a decrease in post-stroke GAP43 expression. uwa.edu.auoup.comoup.comnih.gov

Pharmacological intervention with intranasal administration of C3a starting seven days after stroke induction in wild-type mice resulted in a significant increase in synaptic density and GAP43 expression in the peri-infarct cortex. uwa.edu.auoup.comoup.comnih.gov This was accompanied by a faster and more complete recovery of motor function. uwa.edu.auoup.comoup.comnih.gov Furthermore, C3a treatment has been shown to modulate the reactivity of astrocytes in the peri-infarct area, which can influence the environment for axonal remodeling. cloudfront.net These findings strongly suggest that C3a-C3aR signaling is a key promoter of post-ischemic neural plasticity and represents a potential therapeutic avenue for enhancing recovery after stroke.

| Experimental Model | Intervention | Key Findings |

| GFAP-C3a transgenic mice (stroke model) | C3a overexpression | Increased GAP43 expression |

| C3a receptor-deficient mice (stroke model) | C3aR deficiency | Decreased GAP43 expression |

| Wild-type mice (stroke model) | Intranasal C3a treatment | Increased synaptic density, increased GAP43 expression, improved motor function recovery |

Investigating Agonist vs. Antagonist Activities of C3a Peptide Fragments

Characterization of Functional Selectivity and G-Protein Bias in Ligand Design

The C3a receptor, a G protein-coupled receptor (GPCR), can signal through multiple intracellular pathways, primarily through G proteins and β-arrestins. nih.govnih.govwikipedia.orgyoutube.com The concept of functional selectivity, or biased agonism, posits that different ligands binding to the same receptor can preferentially activate one signaling pathway over another. wikipedia.orgyoutube.com This has significant implications for drug design, as it allows for the development of ligands that elicit specific cellular responses while minimizing off-target effects.

Studies on the C3aR have revealed that it preferentially couples to Gi/o/z proteins and can also recruit β-arrestins, leading to receptor internalization. nih.govnih.gov Different ligands for C3aR have been shown to exhibit biased agonism. For instance, the endogenous peptide TLQP-21 displays a preference for Gi/o-mediated signaling over β-arrestin recruitment when compared to the C-terminal C3a fragment, C3a(63-77). nih.govnih.gov

Interestingly, the compound SB290157, which was initially characterized as a C3aR antagonist, has been shown to be a potent agonist that strongly promotes β-arrestin-mediated internalization of the receptor. nih.govnih.gov This potent internalization effectively antagonizes the G protein-mediated signaling stimulated by other ligands, such as C3a, by reducing the number of available receptors on the cell surface. This highlights the complexity of ligand-receptor interactions and the importance of characterizing the full signaling profile of any potential therapeutic agent. The design of biased agonists for C3aR could therefore offer a more nuanced approach to modulating its diverse physiological functions.

| Ligand | Preferential Signaling Pathway | Functional Outcome |

| C3a(63-77) | Balanced (G protein and β-arrestin) | - |

| TLQP-21 | Gi/o-mediated signaling | G protein bias |

| SB290157 | β-arrestin recruitment and internalization | Potent agonist for internalization, functional antagonist for G protein signaling |

Future Research Directions and Methodological Advances

Development of Novel Research Tools and Probes

Progress in understanding the nuanced roles of the C3a receptor heavily relies on the creation of more precise and effective research tools. The development of highly specific antibodies and sophisticated ligands is paramount for dissecting C3aR's function in health and disease.

Generation of Highly Specific Monoclonal Antibodies for C3aR Research

The generation of monoclonal antibodies (mAbs) with high specificity for the human C3aR is a significant area of ongoing research. These tools are indispensable for accurately mapping C3aR expression on various cell types and for functional studies. synabs.benih.gov Previously, research has been hampered by a lack of reliable antibodies, leading to conflicting reports on C3aR distribution, particularly on cells like B lymphocytes. nih.gov

Recent efforts have successfully produced mAbs targeting different epitopes on the extracellular domains of C3aR. nih.gov For instance, mAbs designated hC3aRZ1 and hC3aRZ2 were generated against a recombinant fragment of the second extracellular loop of the human C3aR. nih.gov Another mAb, known as clone 17 (or hC3aRZ8), also targets the human C3aR and is used to study its distribution on myeloid cells, peripheral tissues, and in the central nervous system. hycultbiotech.com

These antibodies have enabled more precise quantification of C3aR on different leukocyte populations, revealing that eosinophils and basophils express significant levels, while monocytes and neutrophils have a much lower density of C3aR compared to the C5a receptor (C5aR). nih.gov Despite these advances, many of the current anti-C3aR mAbs are for research use only and not yet developed as therapeutics. synabs.be Future work will likely focus on developing mAbs with therapeutic potential, for example, by mediating antibody-dependent cellular cytotoxicity (ADCC) against cancer cells that overexpress C3aR, such as in NPM1-mutated Acute Myeloid Leukemia (AML). nih.gov

Table 1: Examples of Monoclonal Antibodies for C3aR Research

| Antibody Clone | Target Epitope | Application Examples | Reference |

| hC3aRZ1, hC3aRZ2 | Second extracellular loop of human C3aR | Quantitative immunofluorescence on leukocytes | nih.gov |

| 17 (hC3aRZ8) | Human C3aR | Flow cytometry, Immunohistochemistry | hycultbiotech.com |

| Anti-C3AR antibody | Human C3aR | Antibody-Dependent Cellular Cytotoxicity (ADCC) assays | nih.gov |

Design of Peptidomimetics and Non-Peptidic C3aR Ligands with Enhanced Properties

The development of ligands that can modulate C3aR activity is a cornerstone of therapeutic strategies targeting the complement system. The subject of this article, (Tyr69,Ala71,72,Lys74)-C3a (69-77), is a prime example of a peptidomimetic—a molecule that mimics the structure and function of a peptide but with modifications to enhance properties like stability and bioavailability. chemdiv.com

Peptidomimetics and non-peptidic small molecules offer advantages over natural peptides, which are often susceptible to rapid degradation by proteases. chemdiv.comnih.gov Research in this area focuses on several classes of molecules:

Class A/B Peptidomimetics: These retain a peptide-like backbone but have modified side chains or backbones to improve stability. chemdiv.com

Class C Peptidomimetics: The entire peptide backbone is replaced by a small molecule scaffold, which can significantly improve oral bioavailability. chemdiv.com

Class D Non-Peptidic Ligands: These are small molecules, often discovered through screening, that mimic the action of the peptide without structurally resembling it. chemdiv.com

Computational design frameworks are being employed to create novel C3aR agonists and antagonists. nih.gov These methods use the 3D structure of the natural ligand, C3a, to generate and rank new sequences based on their predicted ability to bind and activate or block the receptor. nih.gov This approach has led to the identification of potent hexapeptide agonists and antagonists. nih.gov The goal is to develop highly selective and stable compounds that can be used to treat a range of conditions, from inflammatory diseases to cancer, by precisely modulating the C3a/C3aR axis. frontiersin.orgmdpi.com

Advanced Biophysical Techniques for Peptide-Receptor Complex Analysis

Understanding the dynamic interaction between peptides like C3a and its receptor requires sophisticated biophysical techniques that can probe these events at a molecular level and in a native environment.

Emerging Approaches for Live Cell and Single Molecule Studies of Peptide-Membrane Interactions

The study of peptide-receptor interactions is moving beyond bulk measurements to the single-molecule level in living cells. rsc.orgnih.gov This allows for the direct observation of binding events and conformational changes without the artifacts of averaging. Techniques such as single-molecule force spectroscopy (SMFS), based on atomic force microscopy (AFM), can measure the interaction forces between a peptide and its receptor on a live cell membrane. rsc.orgnih.govnih.gov

Other powerful methods include:

Förster Resonance Energy Transfer (FRET): To measure distances between fluorescently labeled molecules, revealing binding and conformational changes. annualreviews.org

Total Internal Reflection Fluorescence Microscopy (TIRF): To visualize single molecules at the cell surface with high signal-to-noise. rsc.org

Co-immunoimmobilization (Co-II): A recently developed assay to directly observe transient interactions of membrane proteins in single living cells. nih.gov

These advanced imaging and spectroscopic techniques provide unprecedented detail on the kinetics, thermodynamics, and structural dynamics of how peptides like C3a and its analogs engage with C3aR in the complex environment of the plasma membrane. researchgate.netcdnsciencepub.comnih.gov

Integration of Multi-Omics Data with Peptide Research to Elucidate C3a-Mediated Pathways

To fully understand the consequences of C3aR activation, researchers are integrating peptide studies with multi-omics approaches. nih.govplos.org This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the signaling pathways and cellular processes regulated by C3a.

For example, in cancer research, multi-omics profiling of cells with altered STAT3 signaling (a pathway that can be influenced by C3a) has identified new genes and networks involved in tumor progression. thno.orgthno.org Similarly, in cardiovascular disease, integrating various 'omics' datasets helps to identify metabolic shifts and gene expression changes associated with conditions like heart failure, where complement activation is implicated. nih.govnih.gov

By applying these systems biology approaches to cells stimulated with C3a or its analogs, researchers can:

Identify novel downstream targets and signaling nodes. thno.org

Uncover unexpected connections between the complement system and other cellular pathways. thno.org

Define biomarkers for diseases where the C3a/C3aR axis is dysregulated. nih.gov

This holistic approach is crucial for moving beyond a linear view of C3a signaling and appreciating its complex, context-dependent role in cellular function. plos.org

Elucidating Unexplored Roles of C3a and its Fragments in Diverse Biological Systems

Historically, C3a was primarily known as a pro-inflammatory anaphylatoxin. nih.govnih.gov However, emerging research is uncovering a more complex and sometimes paradoxical role for C3a and its fragments in various biological systems.

Recent studies have pointed to novel functions in:

Neurobiology: C3a-C3aR signaling can be both detrimental in the acute phase of ischemic stroke by promoting inflammation, but also beneficial for long-term recovery by supporting neural plasticity. nih.gov

Cancer: The C3a/C3aR axis can modulate the tumor microenvironment, sometimes promoting an immunosuppressive setting, while in other contexts, it's essential for the response to therapies like radiation. nih.govmdpi.com

Kidney Disease: C3a is implicated in the pathogenesis of various kidney diseases, including diabetic nephropathy and lupus nephritis, suggesting that C3aR antagonists could be a therapeutic strategy. frontiersin.orgnih.gov

Infection and Immunity: Beyond its classical role, C3a has been shown to have direct anti-bacterial properties and can modulate both innate and adaptive immune responses in complex ways. nih.govresearchgate.netresearcher.lifepnas.org

Future research will continue to explore these non-canonical roles of C3a and its derivatives, including the C3a-desArg fragment. Understanding the context-dependent functions of the C3a/C3aR axis is critical for the development of targeted therapies that can either block its detrimental effects or harness its protective ones. nih.govnih.gov

Continuing Investigation of Intracellular Complement Signaling and Metabolic Impact

Recent discoveries have highlighted the existence and importance of an intracellular complement system, or "complosome," which operates independently of the well-established extracellular complement cascade. The generation of complement activation products, such as C3a, can occur within the cell, influencing fundamental processes like cell survival and metabolism.

The metabolic impact of complement activation is an area of growing interest. Studies have shown that glucagon-like peptide-1 (GLP-1) and its analogs can influence metabolic parameters. nih.govnih.govelsevierpure.com For instance, GLP-1 receptor agonists have been observed to improve glucose tolerance and insulin (B600854) sensitivity in high-fat-fed mice. nih.gov Some research suggests a potential link between GLP-1 signaling and the inflammatory cytokine interleukin-6 (IL-6), which may play a role in the browning of adipose tissue, a process with anti-diabetic implications. clinicaltrials.gov Given that C3a can modulate the production of inflammatory mediators, future research should explore the specific effects of intracellularly generated C3a and its analogs, like (Tyr69,Ala71,72,Lys74)-C3a (69-77), on cellular metabolic pathways. Investigating how this peptide influences glucose uptake, insulin signaling, and adipocyte differentiation will be crucial.

Exploring Synergistic Effects of C3a and Other Inflammatory Mediators in vitro

The inflammatory response is a complex interplay of various mediators. C3a is known to have both pro- and anti-inflammatory roles depending on the context. researchgate.netfrontiersin.orguq.edu.au It can act synergistically with other inflammatory molecules to modulate cellular responses. For example, C3a has been shown to cooperate with C5a, another potent anaphylatoxin, in processes like liver regeneration. nih.gov In vitro studies have demonstrated that C3a can synergize with transforming growth factor-beta (TGF-β) to promote epithelial-mesenchymal transition (EMT) and activate the NLRP3 inflammasome. researchgate.net

Future in vitro studies should systematically investigate the synergistic effects of (Tyr69,Ala71,72,Lys74)-C3a (69-77) with a broader range of inflammatory mediators, including various cytokines (e.g., TNF-α, IL-1β), chemokines, and other complement components. nih.govnih.gov This research will help to elucidate the specific signaling pathways activated by these combinations and provide a more comprehensive understanding of the peptide's role in complex inflammatory environments.

Methodological Advancements in Peptide Synthesis and Purification

The synthesis of complex peptide analogs like (Tyr69,Ala71,72,Lys74)-C3a (69-77) presents significant challenges. Innovations in peptide synthesis and purification are essential for producing these molecules with the high yield and purity required for rigorous scientific investigation.

Innovations to Improve Yield and Purity of Complex Peptide Analogs

Several innovations are being implemented to address these issues:

Advanced Reagents and Coupling Chemistries: The development of novel protecting groups and coupling reagents enhances the efficiency of peptide bond formation, particularly for sterically hindered amino acids. openaccessjournals.comacs.org

Automation and Process Optimization: Automated peptide synthesizers allow for precise control over reaction parameters like temperature and reaction times, which can be optimized to improve synthesis outcomes. creative-peptides.comoccamdesign.com The ability to run multiple syntheses in parallel facilitates the rapid screening of different conditions to identify the most efficient protocols. gyrosproteintechnologies.com

Orthogonal Purification Strategies: Combining different purification techniques, such as ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RPC), can significantly improve the purity of the final peptide product. bio-works.combiotage.com This approach helps to remove impurities that may not be effectively separated by a single method. bio-works.com

Novel Synthesis Methodologies: Emerging techniques like chemo-enzymatic peptide synthesis (CEPS) and Molecular Hiving™ technology offer alternatives to traditional SPPS. bachem.com CEPS uses enzymes for regio- and stereoselective peptide ligation, which can be particularly advantageous for producing long or cyclic peptides. bachem.com Molecular Hiving™ aims to reduce the use of hazardous solvents and improve scalability. bachem.com

Table of Research Findings on Peptide Synthesis and Purification

| Innovation Area | Key Advancements | Impact on Yield and Purity |

|---|---|---|

| Reagents & Chemistries | Development of novel protecting groups and coupling reagents. openaccessjournals.comacs.org | Improves efficiency of amino acid incorporation, especially for difficult sequences. |

| Automation & Optimization | Automated synthesizers with precise control over temperature and reaction times. creative-peptides.comoccamdesign.com Parallel synthesis for rapid screening of conditions. gyrosproteintechnologies.com | Increases reproducibility and allows for fine-tuning of protocols to maximize yield and purity. gyrosproteintechnologies.comoccamdesign.com |

| Purification Strategies | Use of orthogonal methods like ion-exchange chromatography followed by RPC. bio-works.combiotage.com | Effectively removes a wider range of impurities, leading to a higher purity final product. bio-works.com |

| Novel Methodologies | Chemo-enzymatic peptide synthesis (CEPS) and Molecular Hiving™ technology. bachem.com | Offers alternative strategies for synthesizing complex peptides with high efficiency and potentially reduced environmental impact. bachem.com |

Q & A

Q. What strategies mitigate off-target effects when administering the peptide in chronic inflammation studies?

- Methodological Answer :

- Pharmacokinetics : Measure plasma half-life using LC-MS/MS and adjust dosing intervals to minimize accumulation.

- Toxicity screening : Perform hemolysis assays (RBC lysis) and liver/kidney function tests in rodent models. Use peptide-albumin conjugates to reduce renal clearance if necessary .

Tables for Key Comparisons

Table 1 : Structural and functional comparison of C3a variants

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.